L-dopaquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIDUVKSGCHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863397 | |
| Record name | 3-(3,4-Dioxocyclohexa-1,5-dien-1-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-97-1 | |
| Record name | α-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopaquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOPAQUINONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7FHT9NL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Enzymatic Generation of L Dopaquinone
Tyrosinase-Catalyzed Oxidation of L-DOPA
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes two key reactions in melanin (B1238610) biosynthesis: the ortho-hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to L-dopaquinone (diphenolase activity) mdpi.compnas.orgnih.govmdpi.comnih.govencyclopedia.pub. While the initial step of tyrosine hydroxylation can be slow and autocatalyzed by the product L-DOPA, the oxidation of L-DOPA to this compound is a more typical enzyme-mediated reaction libretexts.org.
Enzymatic Conversion Kinetics and Mechanisms
The oxidation of L-DOPA by tyrosinase follows Michaelis-Menten kinetics core.ac.ukresearchgate.netacademicjournals.orgmdpi.comnih.gov. Kinetic parameters such as the Michaelis constant ($K_m$) and maximum velocity ($V_{max}$) have been determined for various sources of tyrosinase. For instance, mushroom tyrosinase exhibits a $K_m$ of 0.84 mM for L-DOPA core.ac.uk and 1.54 mM at 25 °C researchgate.net. Sweet potato tyrosinase shows a $K_m$ of 2.5 ± 1.2 mM for L-DOPA academicjournals.org. A biosensor utilizing immobilized tyrosinase reported a $K_m$ of 86 μM for L-dopa mdpi.com.
The catalytic cycle involves different oxidation states of the enzyme's binuclear copper active site. The resting state is met-tyrosinase [Cu(II)2], which is activated to deoxy-tyrosinase [Cu(I)2] upon reduction. Deoxy-tyrosinase binds dioxygen to form oxy-tyrosinase [Cu(II)2·O2], which is the active form for both monophenolase and diphenolase activities pnas.orgnih.govencyclopedia.pubuochb.czcapes.gov.brnih.govresearchgate.net. The oxy-tyrosinase intermediate binds L-DOPA, leading to its oxidation to this compound pnas.orguochb.cz.
Structural Insights into Tyrosinase-DOPA-Dopaquinone Interactions
Structural studies, including X-ray crystallography and computational methods, reveal how L-DOPA interacts within the tyrosinase active site. L-DOPA binds to the copper ions, primarily coordinated by histidine residues, facilitating its oxidation. Recent research suggests that L-DOPA docks into the active site pocket of oxy-tyrosinase fully protonated, without direct coordination to copper, but forming hydrogen bonds with the μ:η2:η2-peroxide core. This interaction enables the cleavage of the O-O bond, accepting a phenolic proton, followed by substrate phenolate (B1203915) coordination to a copper site and ortho-hydroxylation by the μ-oxo group pnas.org. Hydrophobic interactions with residues like His-155, Phe-156, Val-172, and Phe-181 are also observed researchgate.net.
Role of Cofactors and Active Site Dynamics in Dopaquinone (B1195961) Formation
The binuclear copper active site is essential for tyrosinase activity pnas.orguochb.cznih.govresearchgate.netnih.gov. Copper ions (Cu(II) and Cu(I)) are crucial cofactors that bind molecular oxygen and facilitate the redox reactions required for substrate oxidation pnas.orguochb.cznih.govresearchgate.netnih.gov. The dynamic interplay between the copper ions and the surrounding amino acid residues, particularly histidine residues that coordinate the copper atoms, dictates the enzyme's catalytic efficiency and substrate specificity pnas.orgnih.govresearchgate.netnih.govnih.gov. For instance, histidine residues at the CuB site appear more critical for L-DOPA oxidation compared to those at the CuA site, which are more involved in L-tyrosine hydroxylation nih.gov. The conformational changes and the specific redox states of the copper ions (deoxy, oxy, met) are integral to the activation, oxidation, and inactivation mechanisms of tyrosinase encyclopedia.pubcapes.gov.brresearchgate.net.
Alternative Enzymatic and Non-Enzymatic Pathways for this compound Formation
While tyrosinase is the primary enzyme responsible for this compound formation, L-DOPA can also undergo autoxidation. This non-enzymatic process occurs spontaneously, particularly at alkaline pH, and involves intramolecular cyclization to form leucodopachrome (B102365), which then leads to dopachrome (B613829) researchgate.netacs.orgresearchgate.netresearchgate.net. The rate of this autoxidation is pH-dependent and can be influenced by factors such as hydroxide (B78521) ion concentration acs.org. In certain conditions, other enzymes like polyphenol oxidases (PPOs) can also oxidize L-DOPA to dopaquinone researchgate.netresearchgate.net.
Regulation of this compound Biosynthesis by Cellular and Environmental Factors
The regulation of this compound biosynthesis is closely tied to the activity of tyrosinase and the cellular environment. Melanosomal pH is a critical factor, with tyrosinase activity being strictly dependent on neutral pH; acidic conditions significantly diminish its activity nih.govplos.org. Membrane-associated transporter protein (MATP) plays a role in maintaining neutral melanosomal pH, and its knockdown can lead to reduced tyrosinase activity due to improper copper incorporation under acidic conditions plos.org.
Cellular factors like the presence of reducing agents, such as ascorbic acid, can inhibit the further oxidation of L-DOPA to this compound or dopachrome, thereby increasing L-DOPA accumulation mdpi.com. Environmental factors are less directly studied for this compound formation itself, but the stability of L-DOPA, the precursor, is affected by temperature, pH, and the presence of antioxidants researchgate.net. For instance, L-DOPA is more stable in acidic conditions and rapidly oxidizes at alkaline pH and high temperatures, forming melanin researchgate.net.
Metabolic Pathways and Downstream Chemical Transformations of L Dopaquinone
L-dopaquinone as a Branch Point in Melanogenesis
Pheomelanogenesis Pathway Initiation from this compound
Subsequent Conversion to Benzothiazine and Benzothiazole (B30560) Derivatives
This compound serves as a critical precursor in the formation of pheomelanin, the yellow-red pigment found in hair and skin. This pathway diverges from eumelanin (B1172464) synthesis when thiol-containing compounds, such as cysteine or glutathione (B108866), are present taylorandfrancis.comcaldic.comnih.govmdpi.comresearchgate.net. This compound readily reacts with these thiols through a Michael addition, predominantly forming cysteinyl-dopa or glutathionyl-dopa isomers nih.govmdpi.comresearchgate.net. The primary isomer formed from cysteine is 5-S-cysteinyldopa nih.govmdpi.comresearchgate.net. These thiol-adducts then undergo subsequent oxidative cyclization of their cysteinyl residues caldic.comnih.gov. This process leads to the generation of sulfur-containing heterocyclic compounds, specifically 1,4-benzothiazines and related benzothiazoles caldic.comnih.govmdpi.comresearchgate.netmdpi.com. These benzothiazine and benzothiazole structures are the fundamental building blocks that polymerize to form pheomelanin nih.govresearchgate.netresearchgate.net. The formation of these sulfur-containing units is a defining characteristic that distinguishes pheomelanin from eumelanin, which is based on indole (B1671886) units nih.govresearchgate.net.
Data Table 1: Derivatives Formed from this compound in Pheomelanin Synthesis
| Precursor | Reactant | Intermediate Products | Final Pigment Precursors | Resulting Pigment |
| This compound | Cysteine | Cysteinyl-dopa isomers (e.g., 5-S-cysteinyldopa) | Benzothiazines, Benzothiazoles | Pheomelanin |
| This compound | Glutathione | Glutathionyl-dopa (converted to 5-S-cysteinyldopa) | Benzothiazines, Benzothiazoles | Pheomelanin |
Redox Cycling and Generation of Reactive Oxygen Species (ROS) by this compound
The inherent reactivity of this compound, stemming from its ortho-quinone structure, enables it to participate in redox cycling, a process that significantly contributes to the generation of reactive oxygen species (ROS) jst.go.jpbiorxiv.orgacs.org. This compound can undergo autoxidation or engage in redox exchange reactions with other intermediates in the melanin (B1238610) pathway, such as cyclodopa biorxiv.orgresearchgate.netmdpi.com. These reactions, particularly in the presence of molecular oxygen, lead to the formation of ROS, including superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂) jst.go.jpacs.orgresearchgate.netresearchgate.net. The continuous production of these ROS can induce oxidative stress within cells, potentially damaging vital cellular components like lipids, proteins, and DNA jst.go.jpjst.go.jp. The electron-deficient nature of the quinone ring in this compound is central to its capacity to participate in these damaging redox transformations .
Data Table 2: Reactive Oxygen Species (ROS) Generated by this compound
| Process Involved | ROS Species Generated | Primary Mechanism |
| Autoxidation | Hydrogen Peroxide (H₂O₂) | Redox cycling with molecular oxygen |
| Redox Cycling | Superoxide Anion (O₂⁻) | Electron transfer reactions |
| Redox Cycling | Hydrogen Peroxide (H₂O₂) | Further oxidation of superoxide anion |
| Redox Exchange | Reactive Oxygen Species (ROS) | Interaction with intermediates like cyclodopa |
Integration of this compound into Catecholamine Metabolism Pathways
This compound occupies a critical position within the broader metabolic network that includes catecholamine biosynthesis and melanin production taylorandfrancis.comwikipedia.orgresearchgate.net. The primary pathway for catecholamine synthesis begins with the amino acid L-tyrosine, which is hydroxylated by tyrosine hydroxylase to form L-3,4-dihydroxyphenylalanine (L-DOPA) wikipedia.orgresearchgate.netnih.gov. L-DOPA is a direct precursor to the key catecholamine neurotransmitters: dopamine (B1211576), norepinephrine, and epinephrine (B1671497) wikipedia.orgresearchgate.netnih.govresearchgate.net.
However, L-DOPA also serves as a substrate for the enzyme tyrosinase, which catalyzes its oxidation to this compound taylorandfrancis.commdpi.comwikipedia.orgresearchgate.nettaylorandfrancis.comhmdb.ca. This oxidation marks a divergence point where the metabolic flux can either proceed towards catecholamine synthesis (via decarboxylation of L-DOPA to dopamine) or towards melanin pigment formation taylorandfrancis.comwikipedia.orgresearchgate.net. This compound is the initial intermediate in the melanin synthesis pathway, acting as a branching point that leads to either eumelanin or pheomelanin, depending on the cellular environment taylorandfrancis.commdpi.comresearchgate.nettaylorandfrancis.comhmdb.ca. Therefore, while L-DOPA is central to catecholamine metabolism, its oxidation product, this compound, channels the metabolic intermediates into the distinct pathway of pigmentogenesis taylorandfrancis.comwikipedia.orgresearchgate.net.
Data Table 3: this compound's Position in Catecholamine Metabolism and Melanin Synthesis
| Precursor | Enzyme/Process | Intermediate Product(s) | Downstream Pathway Branch | Key Products/End Products |
| L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA | Catecholamine Synthesis | Dopamine, Norepinephrine, Epinephrine |
| L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Dopamine | Catecholamine Synthesis | Dopamine, Norepinephrine, Epinephrine |
| L-DOPA | Tyrosinase | This compound | Melanin Synthesis | Eumelanin, Pheomelanin (via cyclodopa, dopachrome (B613829) etc.) |
Compound List:
this compound
L-DOPA
L-tyrosine
Cysteine
Glutathione
Dopamine
Norepinephrine
Epinephrine
Cyclodopa
Dopachrome
5-S-cysteinyldopa
Benzothiazines
Benzothiazoles
Pheomelanin
Eumelanin
Superoxide Anion (O₂⁻)
Hydrogen Peroxide (H₂O₂)
Reactivity and Biochemical Interactions of L Dopaquinone with Biomolecules
Protein Modification and Adduct Formation by L-dopaquinone
This compound readily engages in reactions that modify protein structure and function, primarily through covalent binding to amino acid residues.
A significant pathway for this compound interaction involves its reaction with the sulfhydryl (-SH) groups of cysteine residues found in proteins nih.govnactem.ac.ukokayama-u.ac.jp. This nucleophilic addition results in the formation of stable covalent adducts, such as cysteinyldopa (B216619) isomers, for example, 5-cysteinyldopa (5-cDOPA) nih.govokayama-u.ac.jp. These modifications can lead to irreversible alterations in protein activity by alkylating residues critical for catalytic function or structural integrity nih.gov. Research has demonstrated that this compound can alkylate specific cysteine residues in various proteins, including the GIRK2 channel and Glutaredoxin (Grx), thereby impacting their biological roles nih.govnih.gov. Furthermore, catecholamine-quinones, including this compound, are known to alkylate cysteine residues in the dopamine (B1211576) transporter (DAT), leading to a reduction in dopamine uptake nih.govokayama-u.ac.jpnih.gov.
While this compound's reactivity is most pronounced with cysteine residues, its involvement in broader biochemical transformations also impacts pathways related to tyrosine modification. Protein-bound DOPA, a modified tyrosine residue, can initiate further oxidative reactions through redox cycling with this compound nih.gov. In the context of melanin (B1238610) biosynthesis, this compound is a central intermediate that branches into different pathways. In the absence of thiols, it undergoes intramolecular cyclization to form cyclodopa, which is subsequently oxidized to dopachrome (B613829) nih.gov. Dopachrome can then rearrange, often via a quinone methide intermediate, to form 5,6-dihydroxyindole (B162784) (DHI) or 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which are precursors to eumelanin (B1172464) taylorandfrancis.comresearchgate.netnih.govresearchgate.netdntb.gov.ua. Thus, this compound indirectly contributes to the formation of quinone methides within these complex biosynthetic cascades.
The covalent modification of proteins by this compound adducts can profoundly affect their structure and biological activity, often leading to loss of function. The alkylation of critical cysteine residues can result in irreversible enzyme inactivation or significant changes in protein conformation nih.govnactem.ac.ukokayama-u.ac.jpnih.gov. For instance, studies suggest that this compound can bind to cysteine-65 of the GIRK2 channel, potentially stabilizing it in a preopen conformation and altering its ion channel function nih.gov. Similarly, the inactivation of Glutaredoxin (Grx) by this compound adduction at its active site cysteine residue (Cys-22) impairs its crucial role in maintaining thiol-disulfide homeostasis nih.gov. Such modifications can lead to a cascade of cellular dysfunctions, contributing to oxidative stress and cellular damage nih.govnih.gov.
Table 1: this compound-Mediated Protein Modifications and Functional Impacts
| Target Residue | Adduct Formed | Affected Protein/Enzyme | Functional Consequence | Key Research Finding |
| Cysteine | Cysteinyldopa (5-cDOPA) | GIRK2 channel | Stabilizes preopen conformation, alters ion channel function | Adduct with Cys-65 proposed to stabilize GIRK2 channel nih.gov |
| Cysteine | Cysteinyldopa | Tryptophan Hydroxylase (TPH) | Inactivation, conversion to redox-cycling quinoprotein | All cysteinyl residues modified, leading to enzyme inactivation nactem.ac.uknih.gov |
| Cysteine | Cysteinyldopa | Glutaredoxin (Grx) | Inactivation | Adduction at Cys-22 inactivates Grx, impairing thiol homeostasis nih.gov |
| Cysteine | Cysteinyldopa | Dopamine Transporter (DAT) | Reduced dopamine uptake | Alkylation of cysteine residues by catecholamine-quinones blocks DA uptake nih.govokayama-u.ac.jpnih.gov |
| Tyrosine | DOPA (via redox cycling) | Protein-bound DOPA residues | Initiates further oxidative reactions | Protein-bound DOPA can undergo redox cycling with dopaquinone (B1195961) nih.gov |
Enzyme Inactivation and Modulation by this compound
This compound acts as a potent modulator of enzyme activity, capable of causing inactivation and altering enzymatic properties.
Tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis, is particularly susceptible to inactivation by this compound nactem.ac.uknih.govnih.gov. This inactivation occurs through the modification of all cysteinyl residues within the enzyme, evidenced by a loss of DTNB-reactivity and the formation of cysteinyl-DOPA residues nactem.ac.uknih.gov. The presence of reducing agents such as glutathione (B108866) (GSH), dithiothreitol, cysteine, or ascorbic acid can prevent this inactivation by scavenging or reacting with this compound nactem.ac.uknih.gov.
Beyond direct inactivation, this compound can also convert enzymes into redox-cycling quinoproteins nactem.ac.uknih.gov. When tryptophan hydroxylase is modified by this compound, it transforms into such a state nactem.ac.uknih.gov. Redox-cycling quinoproteins have the capacity to generate reactive oxygen species (ROS) through repeated oxidation-reduction cycles, thereby contributing to cellular oxidative stress nih.govacs.org. This process can lead to further damage to cellular components, including proteins, lipids, and DNA .
Table 2: Protective Agents Against this compound-Induced Protein Damage
| Protective Agent | Target | Mechanism of Protection | Research Context |
| Glutathione (GSH) | TPH, Grx | Acts as a nucleophile, scavenges this compound | Prevents TPH inactivation nactem.ac.uknih.gov; protects Grx nih.gov |
| Dithiothreitol | TPH | Reducing agent, scavenges this compound | Prevents TPH inactivation nactem.ac.uknih.gov |
| Cysteine | TPH | Nucleophile, scavenges this compound | Prevents TPH inactivation nactem.ac.uknih.gov |
| Ascorbic acid | TPH | Reducing agent, scavenges this compound | Prevents TPH inactivation nactem.ac.uknih.gov |
Kinetic and Mechanistic Studies of L Dopaquinone Transformations
Factors Influencing L-dopaquinone Stability and Reaction Rates
The stability and reaction rates of this compound are profoundly influenced by several key factors, including pH, the presence of thiol compounds, and molecular oxygen.
The rate of this compound's intramolecular cyclization to form leucodopachrome (B102365) (also known as cyclodopa) is highly dependent on pH. This reaction, a crucial step in eumelanin (B1172464) synthesis, requires the amino group of this compound to be in its unprotonated state to facilitate the intramolecular Michael addition. Consequently, cyclization is favored under mildly alkaline conditions and is significantly suppressed at acidic pH values.
| pH | Rate Constant (s⁻¹) | Source |
| 5.6 | 0.20 | |
| 6.6 | 0.91 | researchgate.net |
| 7.6 | 7.6 | , researchgate.net |
Optimal conditions for melanin (B1238610) synthesis, which involves this compound transformation, are typically observed around pH 6.8 in biological systems vulcanchem.com. The base-catalyzed nature of the cyclization is evident from the increasing rate constants observed at higher pH values researchgate.net. At physiological pH (around 7.4), while cyclization still occurs, the rate is considerably slower compared to more alkaline conditions, and other reactions may become more prominent .
Advanced Methodologies for L Dopaquinone Research
Analytical Techniques for Detection and Quantification in Research Samples
Accurate detection and quantification of L-dopaquinone in biological and chemical samples are crucial for understanding its role in various pathways. A suite of analytical techniques, each with its strengths, is utilized for this purpose.
Spectrophotometric methods leverage the characteristic absorbance of this compound or its derivatives. These techniques are often employed in enzymatic assays where this compound is generated in situ. For instance, tyrosinase-catalyzed oxidation of L-DOPA produces this compound, which can further auto-oxidize to dopachrome (B613829). Dopachrome exhibits strong absorbance, typically measured around 475 nm or 480 nm, allowing for indirect quantification of this compound formation nih.govumich.edu. Alternatively, the molar extinction coefficient of this compound itself (e.g., 3600 M⁻¹·cm⁻¹ at its λmax) can be used for direct quantification in specific assay conditions . A coupled assay can also measure the oxidation of ascorbic acid at 265 nm to indirectly determine dopaquinone (B1195961) levels umich.edu. While spectrophotometry can be straightforward, it may lack the specificity required for complex biological matrices, often necessitating chromatographic separation prior to detection penpublishing.net.
Table 1: Spectrophotometric Methods for this compound and Related Analysis
| Method | Detection Wavelength/Peak | Analyte/Product | Principle | Reference(s) |
| Flow Injection Spectrophotometry | 480 nm (for dopachrome) | L-DOPA | Enzymatic oxidation of L-DOPA to dopaquinone, followed by auto-oxidation to dopachrome. | nih.gov |
| Spectrophotometry | λmax (3600 M⁻¹·cm⁻¹) | This compound | Direct quantification using the compound's molar extinction coefficient. | |
| Coupled Assay | 265 nm (ascorbic acid) | This compound | Indirect measurement via the oxidation of ascorbic acid, which reacts with dopaquinone. | umich.edu |
| Spectrophotometry | 280 nm | L-DOPA | Direct quantification of L-DOPA, often used in conjunction with chromatographic methods. | penpublishing.net |
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for separating this compound from complex mixtures and quantifying it with high sensitivity and specificity. These methods are frequently coupled with various detectors, including UV-Vis, electrochemical, and mass spectrometry detectors.
HPLC coupled with UV-Vis detection is commonly used for quantifying L-DOPA, often with detection at 280 nm penpublishing.netdergipark.org.tr. However, for the direct detection of the unstable this compound, other detection methods are preferred. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying this compound-modified peptides in biological samples, providing insights into its protein targets, particularly within mitochondrial proteins researchgate.net. Reverse-phase HPLC coupled with electrochemical detection (HPLC-ED) allows for the separation and detection of this compound and related intermediates like leukodopachrome, utilizing specific electrode potentials for detection tandfonline.com. Electrochemical detection offers high sensitivity and selectivity for these redox-active species nih.gov.
Table 2: Chromatographic Techniques for this compound and Related Analysis
| Technique | Column Type | Mobile Phase | Detector | Application/Analyte | Reference(s) |
| HPLC-ED | Reverse-phase | Citrate buffer (pH 3.0), NaCl, octyl sulfate, Na2EDTA | Electrochemical | This compound, leukodopachrome | tandfonline.com |
| RP-HPLC | Discovery C18 | Formic acid (0.2% v/v) & Methanol (99:1) | Not Specified | L-DOPA degradation products (including dopaquinone) | researchgate.net |
| HPLC-UV | Ace C18 (5 µm, 4.6 x 250 mm) | 50 mM potassium dihydrogen phosphate (B84403) (pH 2.3) | UV (280 nm) | L-DOPA | penpublishing.netdergipark.org.tr |
| LC-MS/MS | Not Specified | Not Specified | Mass Spectrometry | This compound-modified peptides, DOPA, dopaquinone | researchgate.net |
| HPLC | Not Specified | Not Specified | UV-Vis, Mass Spectrometry | L-DOPA | researchgate.netmdpi.com |
| HPLC with EC Det. | Not Specified | Not Specified | Electrochemical | L-DOPA, its metabolites, norepinephrine, epinephrine (B1671497), dopamine (B1211576) | nih.gov |
Electrochemical detection methods are highly sensitive and suitable for the real-time monitoring of redox-active compounds like this compound, often integrated into biosensors. These methods rely on measuring the current generated by the oxidation or reduction of the analyte at an electrode surface. For L-DOPA analysis, tyrosinase-based electrochemical biosensors are common, where L-DOPA is oxidized to dopaquinone, which is then electrochemically detected nih.govmdpi.com. Various electrode materials, including carbon nanotubes (CNTs) and screen-printed electrodes, are employed to enhance sensitivity and facilitate miniaturization mdpi.com. Detection potentials typically range from reductive potentials like -0.31 V to oxidative potentials around 750 mV, depending on the specific analyte and electrode system tandfonline.commdpi.com.
Table 3: Electrochemical Detection Methods in L-Dopa and Related Analysis
| Method/Sensor Type | Electrode Material | Detection Potential(s) | Analyte/Application | Sensitivity/LOD Example | Reference(s) |
| Amperometric Biosensor | Carbon Nanotubes (CNT) | -0.31 V | L-Dopa (via dopaquinone reduction) | LOD: 2.5 µM | mdpi.com |
| Voltammetric Biosensor | Screen-printed electrode | 0.1–0.3 V | L-Dopa (via dopaquinone reduction) | LOD: 15 µM | mdpi.com |
| Amperometric Biosensor | Screen-printed electrode | 0.3 V | L-Dopa (via dopaquinone reduction) | LOD: 0.45 µM | mdpi.com |
| HPLC-Electrochemical Det. | Poly(3-methylthiophene) | Not Specified | Norepinephrine, L-DOPA, Epinephrine, Dopamine | 10⁻⁸ to 10⁻⁹ M | nih.gov |
| HPLC-ED | Not Specified | -100 mV (reductive) or 750 mV (oxidative) | This compound | Not Specified | tandfonline.com |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is crucial for identifying and characterizing covalent adducts formed by this compound with proteins and other biomolecules. This technique allows for the determination of the mass of the modified peptide or protein and, through fragmentation (MS/MS), the precise location of the adduction site. Studies have utilized LC-MS/MS to identify this compound-modified peptides, often found within mitochondrial proteins, suggesting a link to mitochondrial dysfunction . MS-based proteomics platforms enable the detection and characterization of catechol quinone (CQ)-derived protein adducts, identifying modifications on cysteine, lysine, and histidine residues nih.gov. Peptide mass mapping via LC-MS is also employed to identify sites of protein crosslinking, which can be relevant in oxidative processes involving quinones mdpi.com.
Table 4: Mass Spectrometry-Based Approaches for Adduct Identification
| MS Technique | Analyte/Target | Application | Key Findings | Reference(s) |
| LC-MS/MS | This compound-modified peptides | Identification of site-specific protein modifications | Predominantly found in mitochondrial proteins, linking to dysfunction. | |
| LC-MS/MS | DOPA, dopaquinone | Detection in tissues | Identification of endogenous modifications. | researchgate.net |
| LC-MS² | Catechol quinone (CQ)-adducted proteins | Characterization of protein adducts | Adduction site assignment on cysteine, lysine, histidine; functional changes. | nih.gov |
| LC-MS peptide map. | Protein crosslinking sites (e.g., disulfides) | Identification of sites of new disulfide bonds in oxidized peptides/proteins | Not specific to this compound adducts but relevant for oxidative modification. | mdpi.com |
Computational and Theoretical Approaches in this compound Research
Computational and theoretical methods provide essential insights into the molecular mechanisms governing this compound's reactivity and biological interactions, complementing experimental observations.
Molecular Dynamics (MD) simulations are widely used to model the behavior of molecules at an atomic level, offering detailed insights into interactions. In the context of this compound, MD simulations have been employed to rationalize its biological effects. For example, MD simulations have suggested interaction mechanisms between L-DOPA-quinone and specific cysteine residues on proteins like GIRK2, proposing that this compound can stabilize these channels by forming covalent adducts with cysteine residues nih.govacs.org. These simulations can detail specific interactions, such as hydrogen bonding and coordination with charged residues, contributing to a deeper understanding of binding affinities and conformational changes nih.govmdpi.comresearchgate.net. Furthermore, MD simulations, including those using the Empirical Valence Bond (EVB) method, are used to study reaction pathways, such as the autoxidation of L-DOPA to dopaquinone, by calculating free energy profiles and reaction barriers acs.org.
Table 5: Molecular Dynamics (MD) Simulations in this compound and Related Research
| Simulation Type | Target System | Interaction Studied | Key Findings | Reference(s) |
| Molecular Dynamics (MD) | L-DOPA-quinone and GIRK2 protein | Interaction mechanism, covalent adduct formation with Cys-65 | Suggests stabilization of GIRK in a preopen conformation; details interaction sites. | nih.govacs.org |
| Molecular Dynamics (MD) | Tyrosinase active site with L-DOPA | Ligand binding, interactions with Cu2+ ions and amino acid residues | Demonstrates stable complex formation and specific interactions within the enzyme's binding site. | mdpi.comresearchgate.net |
| EVB MD | L-DOPA autoxidation to dopaquinone | Free energy profiles of the reaction pathway | Calculated reaction barrier agrees with experimental data, validating the proposed mechanism. | acs.org |
Compound List:
this compound
L-DOPA (Levodopa)
Dopamine (DA)
Tyrosine
Dopachrome
Leukodopachrome
Cysteine
Quinoleimine
Tyrosinase (TYR)
G-protein-coupled inwardly-rectifying potassium channels (GIRK channels)
GIRK2 subunit
Mitochondrial proteins
Pheomelanin
3-O-methyldopa (3-OMD)
Norepinephrine
Epinephrine
3-nitroTyr
Glutathione (B108866) (GSH)
Glutathione disulfide (GSSG)
Cys/cystine
Methionine sulfoxide (B87167)
Tryptophan (Trp) species
Kojic acid (KA)
Catechol estrogens
Flavonoid-derived moieties
Quercetin
Emerging Research Perspectives on L Dopaquinone
Exploration of Novel Enzymatic and Non-Enzymatic Reactions Involving L-dopaquinone
Recent research has delved into the complex chemistry of this compound, uncovering new details about its enzymatic and non-enzymatic transformations that extend beyond the canonical melanin (B1238610) synthesis pathway.
Enzymatic Reactions: The primary enzymatic reaction involving this compound is its formation from L-DOPA, a process catalyzed by the enzyme tyrosinase. taylorandfrancis.com Tyrosinase, a copper-containing oxygenase, is the rate-limiting enzyme in melanin biosynthesis. taylorandfrancis.com It catalyzes both the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to this compound. taylorandfrancis.comnih.gov This two-step process is fundamental to the initiation of melanogenesis. nih.gov Some studies suggest that the conversion of L-DOPA to this compound can also occur spontaneously in the presence of oxidants like molecular oxygen. researchgate.net
Non-Enzymatic Reactions: Due to its high reactivity, this compound is a short-lived intermediate that undergoes several rapid non-enzymatic reactions. nih.govmdpi.com The primary pathways are:
Intramolecular Cyclization: this compound can undergo a spontaneous intramolecular cyclization to form leucodopachrome (B102365), which is then oxidized to dopachrome (B613829). mdpi.comnih.gov Dopachrome is a key precursor in the eumelanin (B1172464) pathway. nih.gov
Reaction with Cysteine: In the presence of the sulfur-containing amino acid cysteine, this compound readily undergoes a reductive addition to form cysteinyldopa (B216619). taylorandfrancis.comnih.gov This reaction is the first step in the pheomelanin synthesis pathway. taylorandfrancis.com
Redox Exchange Reactions: this compound participates in redox exchange reactions with other molecules in the melanogenesis pathway. For instance, it can spontaneously oxidize 5-S-cysteinyldopa. nih.gov A study using pulse radiolysis determined the rate constant for this reaction to be 8.8 x 10(5) M(-1) sec(-1). nih.govresearchgate.net This reaction is a key step in the formation of pheomelanin precursors. researchgate.net
Recent research has also explored the potential for this compound to interact with other cellular components. For example, its electrophilic nature allows it to react with nucleophilic moieties, such as the sulfhydryl groups of proteins. nih.govnih.gov This reactivity is being investigated in the context of its potential neurotoxic effects, particularly in relation to Parkinson's disease.
| Reaction Type | Reactants | Products | Significance |
|---|---|---|---|
| Enzymatic Oxidation | L-DOPA, Oxygen | This compound | Initiation of melanogenesis taylorandfrancis.com |
| Intramolecular Cyclization | This compound | Leucodopachrome, Dopachrome | Eumelanin synthesis pathway mdpi.comnih.gov |
| Reductive Addition | This compound, Cysteine | Cysteinyldopa | Pheomelanin synthesis pathway taylorandfrancis.comnih.gov |
| Redox Exchange | This compound, 5-S-cysteinyldopa | Dopa, Cysteinyldopaquinone | Pheomelanin synthesis pathway nih.govresearchgate.net |
Advanced Spectroscopic and Imaging Techniques for this compound Visualization and Tracking
The inherent instability and high reactivity of this compound make its direct visualization and tracking within biological systems a significant challenge. mdpi.comnih.gov Consequently, researchers are developing and applying advanced analytical techniques to study its transient existence and downstream effects.
Spectroscopic Methods: Spectrophotometry is a commonly used indirect method for studying this compound formation. nih.gov This technique relies on the detection of its more stable, colored downstream product, dopachrome, which has a characteristic absorbance peak at 475 nm. nih.govmdpi.com However, this approach has limitations as it assumes the complete conversion of this compound to dopachrome and can be affected by the instability of dopachrome itself. nih.gov To overcome these challenges, more sophisticated methods are being explored:
Capillary Electrophoresis/Dynamic Frontal Analysis (CE/DFA): This technique has been successfully used for the kinetic analysis of the two-step oxidation of L-tyrosine to this compound by tyrosinase. nih.govresearchgate.net It allows for the continuous monitoring of the enzymatic reaction and the subsequent conversion of this compound to dopachrome. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, in combination with computational tools, has been employed to study the transformation of L-DOPA on the surface of gold nanoparticles, where this compound is an intermediate. units.it The use of 13C-labeled L-DOPA has been particularly useful in overcoming solubility issues and observing the carbon atoms of this compound and its products. units.it
Spectrofluorometric Methods: These methods offer higher sensitivity compared to spectrophotometry for detecting tyrosinase activity, which is directly related to this compound production. nih.gov
Imaging Techniques: The development of imaging techniques for the direct visualization of this compound in situ is still in its nascent stages. The challenges associated with its transient nature and low concentrations make it a difficult target for conventional imaging modalities. However, the broader field of molecular imaging offers potential future directions. azolifesciences.com Techniques such as positron emission tomography (PET) and fluorescence imaging, which rely on specific probes, could theoretically be adapted to track this compound or its unique reaction products, providing invaluable spatial and temporal information about its distribution and activity in living organisms. azolifesciences.com
| Technique | Principle | Application in this compound Research |
|---|---|---|
| Spectrophotometry | Measures absorbance of light | Indirect detection via dopachrome formation nih.gov |
| Capillary Electrophoresis/Dynamic Frontal Analysis (CE/DFA) | Separation based on electrophoretic mobility | Kinetic analysis of this compound formation nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects magnetic properties of atomic nuclei | Structural information on this compound and its products units.it |
| Spectrofluorometry | Measures fluorescence | Highly sensitive detection of tyrosinase activity nih.gov |
Development of Integrated Multi-Omics Approaches to this compound-Related Pathways
Understanding the full biological impact of this compound requires a holistic approach that goes beyond the study of individual molecules. Integrated multi-omics strategies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are emerging as powerful tools for dissecting the complex pathways in which this compound is involved.
While multi-omics studies specifically targeting this compound are not yet prevalent, this approach holds immense promise for elucidating the broader regulatory networks of melanogenesis and other this compound-related processes. For example, a multi-omics approach could be used to:
Identify novel genes and proteins that regulate tyrosinase activity and, consequently, this compound production.
Uncover changes in gene expression and protein abundance in response to fluctuations in this compound levels.
Map the metabolic fate of this compound and its downstream products, potentially identifying previously unknown metabolites.
Elucidate the molecular mechanisms by which this compound and its derivatives exert their biological effects, including potential toxicity.
Recent studies have demonstrated the power of multi-omics in understanding complex cellular processes, such as the metabolic rewiring in cancer cells. nih.gov By applying similar methodologies to the study of this compound, researchers can gain a more comprehensive understanding of its role in both health and disease. nih.gov The integration of these large datasets requires sophisticated bioinformatics tools and pathway analysis methods to identify meaningful biological connections. plos.org
Investigation of this compound in Undiscovered Biological Roles and Regulatory Networks
Emerging evidence suggests that the biological significance of this compound may extend beyond its established role as a melanin precursor. Researchers are actively investigating its potential involvement in a variety of other physiological and pathological processes.
Neurobiology: The structural similarity of this compound to other neuroactive quinones has led to investigations into its role in the nervous system. Chronically high levels of this compound have been associated with Parkinson's disease, particularly in patients undergoing long-term L-DOPA therapy. It is hypothesized that the accumulation of this reactive molecule could contribute to neurotoxicity. Furthermore, recent studies have shown that this compound can counteract the firing inhibition in dopaminergic neurons caused by the opening of G protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov Computational models suggest that this compound may form a covalent adduct with a cysteine residue on the GIRK2 subunit, thereby stabilizing the channel in a pre-open conformation. nih.gov
Plant Biology: In plants, L-DOPA can act as an allelochemical, affecting the growth of other plants. nih.gov This activity is linked to its oxidation to this compound by polyphenol oxidases (PPOs). nih.gov The resulting quinones can react with proteins, potentially leading to growth inhibition in competing plant species. nih.gov
Regulatory Networks: L-DOPA and its derivatives, including this compound, may act as signaling molecules, regulating cellular functions through both receptor-mediated and non-receptor-mediated mechanisms. nih.gov The melanogenesis pathway itself can be seen as a self-regulating system, where intermediates like this compound could influence the activity of enzymes and other proteins involved in the process. nih.gov
Future research in these areas will likely uncover novel regulatory networks and biological functions for this compound, expanding our understanding of this highly reactive and versatile molecule.
Q & A
(Basic) What is the enzymatic pathway for L-dopaquinone synthesis in melanogenesis, and how is it experimentally validated?
This compound (L-DQ) is synthesized via the oxidation of L-DOPA by tyrosinase, a copper-dependent enzyme. This reaction is the rate-limiting step in melanogenesis, leading to eumelanin or pheomelanin depending on the presence of thiol compounds like cysteine . Validation methods include:
- Spectrophotometric assays monitoring L-DQ formation at 475 nm .
- Capillary electrophoresis/dynamic frontal analysis to track reaction kinetics and intermediate stability .
- Enzyme immobilization techniques (e.g., polyhydroxyalkanoate nanogranules) to enhance tyrosinase activity measurements .
(Advanced) How do researchers resolve kinetic contradictions in tyrosinase-catalyzed this compound formation?
Discrepancies in kinetic parameters (e.g., Km and Vmax) arise from tyrosinase's dual monophenolase/diphenolase activities and competing reactions (e.g., L-DQ cyclization or thiol adduct formation). Methodological solutions include:
- Non-linear regression analysis using the Michaelis-Menten model to decouple monophenolase (L-DOPA synthesis) and diphenolase (L-DQ oxidation) activities .
- Controlled addition of reducing agents (e.g., ascorbic acid) to stabilize L-DOPA and suppress L-DQ degradation .
- pH modulation to mimic melanosomal conditions (pH 4–5), favoring thiol-mediated L-DQ diversion to pheomelanin .
(Basic) What analytical techniques quantify this compound in enzymatic assays?
- UV-Vis spectroscopy : Direct detection of L-DQ at 475 nm, though limited by rapid polymerization .
- High-performance liquid chromatography (HPLC) : Separates L-DQ from L-DOPA and dopachrome using C18 columns with mobile-phase buffering (pH 2.5–3.0) .
- Mass spectrometry (MS) : Identifies L-DQ via its m/z 195.05 (M-H)<sup>-</sup> ion, with stabilization using cryogenic probes .
(Advanced) How do researchers design experiments to study this compound’s role in eumelanin vs. pheomelanin synthesis?
Experimental frameworks often follow the PICOT structure :
- Population : Melanoma cells or reconstituted tyrosinase systems.
- Intervention : Manipulation of thiol availability (e.g., cysteine depletion) or pH.
- Comparison : Eumelanin (thiol-free) vs. pheomelanin (thiol-rich) pathways.
- Outcome : Quantify melanin type via A500/A650 ratios or sulfur content .
- Time : Short-term (minutes) for L-DQ detection; long-term (hours) for polymerization .
(Methodological) What strategies mitigate this compound instability during in vitro studies?
- Rapid quenching : Immediate acidification (HCl) or freezing to halt enzymatic activity .
- Chelating agents : EDTA to sequester metal ions that catalyze non-enzymatic oxidation .
- Thiol competition : Adding excess glutathione (GSH) to divert L-DQ toward stable cysteinyldopa adducts .
(Advanced) How are computational models used to predict this compound reactivity in melanogenesis?
- Molecular dynamics (MD) simulations : Map L-DQ interactions with tyrosinase’s active-site copper ions .
- Quantum mechanical (QM) calculations : Predict redox potentials and cyclization barriers (e.g., cycloDOPA formation) .
- Multivariate statistical analysis : Correlate NMR or MS spectral data with polymerization rates in copolymer systems .
(Basic) What role does this compound play in evaluating tyrosinase inhibitors for therapeutic applications?
L-DQ is a critical marker for inhibitor efficacy:
- Diphenolase inhibition assays : Measure reduced L-DQ production using mushroom tyrosinase and L-DOPA substrate .
- IC50 determination : Compare inhibitor concentrations that halve L-DQ synthesis rates .
- Structural-activity relationship (SAR) studies : Link inhibitor chemical motifs (e.g., thiourea derivatives) to L-DQ suppression .
(Advanced) How do researchers address conflicting data on this compound’s cytotoxicity in melanocyte models?
Discrepancies arise from cell-specific redox environments and melanosome pH. Solutions include:
- Intracellular redox profiling : Glutathione (GSH/GSSG) ratios measured via LC-MS .
- pH-controlled melanosome mimics : Liposomal systems with embedded tyrosinase .
- Gene knockout models : Silencing MC1R to isolate eumelanin-specific toxicity .
(Methodological) What statistical tools are recommended for analyzing this compound-related data?
- ANOVA : Compare L-DQ synthesis rates across experimental groups (e.g., inhibitor vs. control) .
- Principal component analysis (PCA) : Reduce spectral dimensionality in NMR/HPLC datasets .
- Bayesian modeling : Predict L-DQ polymerization kinetics under varying tyrosinase activities .
(Basic) How is this compound’s structure validated in synthetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
